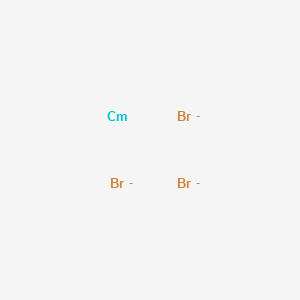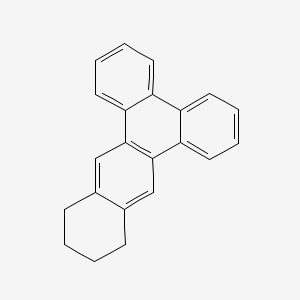phosphanium bromide CAS No. 33895-18-0](/img/structure/B14687257.png)
[(Anthracen-9-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Anthracen-9-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium bromide typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a brominating agent. The reaction proceeds as follows:
Starting Materials: 9-anthracenemethanol and triphenylphosphine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent used is typically anhydrous dichloromethane or toluene.
Bromination: A brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) is added to facilitate the formation of the phosphonium bromide salt.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
While the laboratory synthesis of (Anthracen-9-yl)methylphosphanium bromide is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions, scaling up the process, and ensuring high purity and yield.
化学反応の分析
Types of Reactions
(Anthracen-9-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
(Anthracen-9-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells with high oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of (Anthracen-9-yl)methylphosphanium bromide involves its ability to interact with various molecular targets and pathways:
Photodynamic Therapy: Upon irradiation, the compound generates reactive oxygen species, leading to oxidative damage in target cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating oxidative stress.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene moiety but lacks the triphenylphosphonium group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an anthracene moiety with a different functional group.
Uniqueness
(Anthracen-9-yl)methylphosphanium bromide is unique due to the combination of the anthracene moiety and the triphenylphosphonium group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both light absorption/emission and reactivity with nucleophiles.
特性
CAS番号 |
33895-18-0 |
|---|---|
分子式 |
C33H26BrP |
分子量 |
533.4 g/mol |
IUPAC名 |
anthracen-9-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 |
InChIキー |
PKHUISHGJCJNDB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


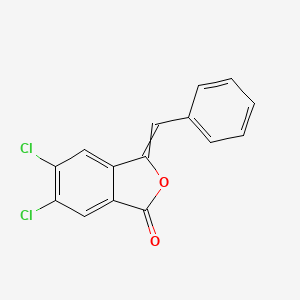
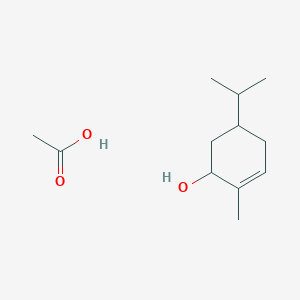
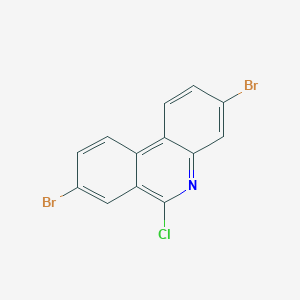
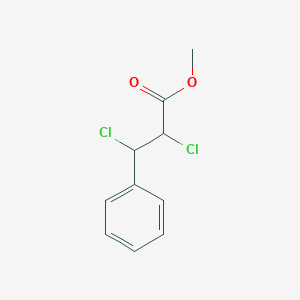
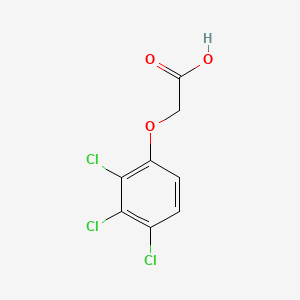
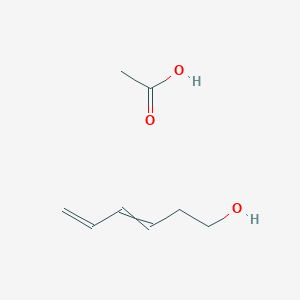

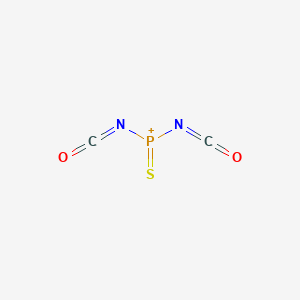
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
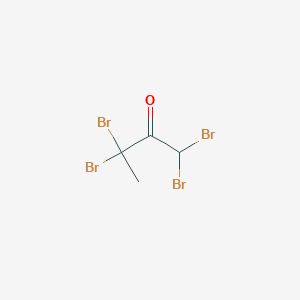

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
